molecular formula C22H21BrN2O2 B10902624 (1Z)-1-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-(3-methylphenyl)hydrazine

(1Z)-1-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-(3-methylphenyl)hydrazine

Cat. No.: B10902624
M. Wt: 425.3 g/mol
InChI Key: MPJNJIKXLRADTI-OYKKKHCWSA-N
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Description

4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZALDEHYDE 1-(3-METHYLPHENYL)HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a bromo substituent, and a methoxy group attached to a benzaldehyde moiety, along with a hydrazone linkage to a 3-methylphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZALDEHYDE 1-(3-METHYLPHENYL)HYDRAZONE typically involves multiple steps, starting with the preparation of the benzaldehyde derivative. One common synthetic route includes the bromination of 4-(benzyloxy)-3-methoxybenzaldehyde, followed by the formation of the hydrazone through the reaction with 1-(3-methylphenyl)hydrazine. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the hydrazone linkage.

Chemical Reactions Analysis

4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZALDEHYDE 1-(3-METHYLPHENYL)HYDRAZONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine or other reduced forms.

    Condensation: The aldehyde group can undergo condensation reactions with amines or other nucleophiles to form imines or Schiff bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZALDEHYDE 1-(3-METHYLPHENYL)HYDRAZONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZALDEHYDE 1-(3-METHYLPHENYL)HYDRAZONE involves its interaction with molecular targets through its functional groups. The hydrazone linkage can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The bromo and methoxy groups can also participate in various interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds to 4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZALDEHYDE 1-(3-METHYLPHENYL)HYDRAZONE include other benzaldehyde derivatives and hydrazones with different substituents. For example:

    4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde: Lacks the hydrazone linkage but shares similar reactivity in substitution and oxidation reactions.

    1-(3-Methylphenyl)hydrazone derivatives: These compounds have different aldehyde or ketone moieties but share the hydrazone linkage, influencing their biological activity and reactivity.

Properties

Molecular Formula

C22H21BrN2O2

Molecular Weight

425.3 g/mol

IUPAC Name

N-[(Z)-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-methylaniline

InChI

InChI=1S/C22H21BrN2O2/c1-16-7-6-10-19(11-16)25-24-14-18-12-20(23)22(21(13-18)26-2)27-15-17-8-4-3-5-9-17/h3-14,25H,15H2,1-2H3/b24-14-

InChI Key

MPJNJIKXLRADTI-OYKKKHCWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C\C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)NN=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC

Origin of Product

United States

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